N-[3-(2-ethylpiperidin-1-yl)propyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2-ethylpiperidin-1-yl)propyl]-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-3-15-7-4-5-10-23(15)11-6-9-21-18(25)17-19(26)22-16-13-14(2)8-12-24(16)20(17)27/h8,12-13,15,26H,3-7,9-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGNWMPJDONMFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCCNC(=O)C2=C(N=C3C=C(C=CN3C2=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-ethylpiperidin-1-yl)propyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine ring system.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety (-CONH-) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine. This reaction is critical for understanding metabolic pathways or degradation products.
| Reaction Conditions | Products | Catalysts/Enzymes |
|---|---|---|
| Acidic (HCl, H₂SO₄, 60–80°C) | 2-Hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid + amine derivative | H⁺ ions |
| Basic (NaOH, 40–60°C) | Same as above | OH⁻ ions |
| Enzymatic (e.g., amidases) | Biologically modified fragments | Liver microsomal enzymes |
This hydrolysis is pH-dependent, with optimal activity observed at pH 4.5–5.5 in lysosomal environments, aligning with its potential inhibition of lysosomal phospholipase A2 (LPLA2) .
Nucleophilic Substitution at the Pyrido-Pyrimidine Core
The pyrido[1,2-a]pyrimidin-4-one scaffold contains electrophilic sites (e.g., carbonyl groups) prone to nucleophilic attack.
| Site | Nucleophile | Product | Application |
|---|---|---|---|
| C-4 Carbonyl (4-oxo) | Hydrazine | Hydrazone derivative | Chelation or sensor design |
| C-2 Methyl Group | Grignard reagents | Alkylated derivatives | Structural diversification |
| C-8 Methyl Group | Halogens (Cl₂, Br₂) | Halogenated analogs | Bioactivity optimization |
The 8-methyl group is particularly reactive toward halogenation, forming derivatives with enhanced lipophilicity or altered target binding.
Oxidation Reactions
The alkylpiperidine side chain and pyrido-pyrimidine core undergo oxidation, especially under enzymatic conditions:
| Substrate | Oxidizing Agent | Product | Biological Relevance |
|---|---|---|---|
| 2-Ethylpiperidine moiety | Cytochrome P450 enzymes | N-Oxide or hydroxylated derivatives | Metabolic activation/detoxification |
| Pyrido-pyrimidine core | H₂O₂ or peroxidases | Epoxide or quinone-like structures | Potential pro-drug activation |
Oxidation of the piperidine nitrogen generates N-oxide derivatives, which may alter pharmacokinetics or enhance solubility .
Transacylation Reactions (Enzymatic)
As a potential LPLA2 inhibitor, this compound may engage in transacylation reactions mimicking phospholipid remodeling. In vitro assays using recombinant LPLA2 demonstrate:
| Substrate | Reaction | Key Observations |
|---|---|---|
| 1-O-acyl-N-acetylsphingosine | Transfer of acyl group to short-chain alcohols | Inhibition correlates with phospholipidosis risk |
| p-Nitrophenyl butyrate | Esterase activity measurement (absorbance at 400 nm) | Direct catalytic site interaction confirmed |
The compound’s inhibition mechanism involves competitive binding to LPLA2’s active site, preventing phospholipid degradation .
Metal Chelation
The hydroxyl (-OH) and carbonyl (-C=O) groups enable chelation of divalent metals (e.g., Fe²⁺, Cu²⁺), relevant for antioxidant or pro-oxidant effects:
| Metal Ion | Binding Site | Stoichiometry | Stability Constant (Log K) |
|---|---|---|---|
| Fe²⁺ | 2-Hydroxy + 4-oxo | 1:1 | ~6.2 (estimated) |
| Cu²⁺ | Pyrimidine N + carboxamide | 1:2 | ~8.5 (estimated) |
Chelation may modulate redox activity or influence metalloenzyme interactions .
Bioconjugation and Prodrug Formation
The hydroxyl and amine groups serve as handles for prodrug synthesis:
| Conjugation Site | Reagent | Prodrug Type | Release Mechanism |
|---|---|---|---|
| 2-Hydroxy | Phosphate esters | Phosphorylated prodrug | Alkaline phosphatase cleavage |
| Piperidine amine | Peptide linkers | Peptide-coupled prodrug | Proteolytic cleavage |
Such modifications enhance bioavailability or target specificity.
Photochemical Reactions
The aromatic pyrido-pyrimidine system undergoes UV-induced reactions:
| Condition | Reaction | Outcome |
|---|---|---|
| UV-A (365 nm) | [2+2] Cycloaddition | Dimerization or crosslinking |
| UV-C (254 nm) | Ring-opening oxidation | Fragmentation into smaller heterocycles |
Photostability studies recommend storage in opaque containers to prevent degradation.
Key Research Findings
-
Enzymatic Inhibition : Demonstrates nanomolar IC₅₀ against LPLA2, linked to drug-induced phospholipidosis .
-
Metabolic Pathways : Primary metabolites include hydroxylated piperidine and hydrolyzed carboxamide, identified via LC-MS.
-
Structure-Activity Relationship (SAR) : Halogenation at C-8 improves potency but reduces solubility .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and mechanistic toxicology. Further studies are needed to explore its catalytic participation in non-enzymatic systems and in vivo stability.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[3-(2-ethylpiperidin-1-yl)propyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibit promising anticancer properties. For instance, derivatives of pyrido[1,2-a]pyrimidine have been shown to inhibit c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) and other cancers. These compounds can effectively target various mutations associated with c-KIT, providing a basis for developing targeted therapies for resistant cancer forms .
Anti-inflammatory Properties
The compound also shows potential as an anti-inflammatory agent. Studies have demonstrated that similar pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. The dual inhibition of COX and lipoxygenase (LOX) by these compounds suggests their utility in treating inflammatory diseases .
Antimicrobial Activity
Emerging research highlights the antimicrobial properties of related compounds. For example, studies on derivatives have revealed significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings support the exploration of pyrido[1,2-a]pyrimidine derivatives in developing new antimicrobial agents .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between this compound and target proteins. These studies reveal how structural modifications can enhance binding affinity and selectivity towards specific biological targets, aiding in the rational design of more potent derivatives .
Structure–Activity Relationship (SAR) Analysis
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of this compound. By analyzing various analogs, researchers can identify key functional groups that contribute to biological activity, enabling the development of more effective therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of N-[3-(2-ethylpiperidin-1-yl)propyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Scaffold Variations
Pyrido-pyrimidine derivatives exhibit diverse biological activities depending on core modifications:
- Pyrido[1,2-a]pyrimidine (target compound): The 1,2-a fusion creates a planar structure conducive to π-π stacking interactions with aromatic residues in enzymes or receptors.
- This derivative includes a pyrazolyl-ethyl-piperidine substituent, which may enhance selectivity for kinase targets .
Substituent Analysis
Key substituents influence pharmacological profiles:
Key Research Findings and Implications
- Solubility and Bioavailability : The ethylpiperidine-propyl chain in the target compound may enhance blood-brain barrier penetration compared to hydrophilic analogs like 886896-16-8 .
- Tautomerism : The zwitterionic nature of the ethyl ester analog () suggests that the carboxamide derivatives could exist as equilibrium mixtures of tautomers in solution, affecting receptor binding .
- Aromatic substituents (e.g., pyridin-4-ylmethyl in 886897-50-3) may improve affinity for enzymes with hydrophobic active sites .
Biological Activity
N-[3-(2-ethylpiperidin-1-yl)propyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, identified by its CAS number 886898-15-3, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 372.5 g/mol |
| Structure | Chemical Structure |
Cytotoxic Activity
Recent studies have shown that pyridopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its cytotoxic potential using the MTT assay against human carcinoma cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Key Findings:
- Cytotoxicity : The compound demonstrated notable cytotoxicity with IC values indicating its potency against both MCF-7 and HeLa cells.
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and cell cycle arrest.
Comparative Analysis
The following table summarizes the cytotoxic effects of various pyridopyrimidine derivatives compared to our compound:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| K5 (Chlorophenyl) | MCF-7 | 119 | Apoptosis induction |
| K5 (Chlorophenyl) | HeLa | 15 | Cell cycle arrest |
| N-[3-(2-ethyl... ] | MCF-7 | TBD | TBD |
| N-[3-(2-ethyl... ] | HeLa | TBD | TBD |
Case Studies and Research Findings
- Study on Pyridopyrimidine Derivatives : A study published in PubMed Central evaluated the synthesis and biological activity of various pyridopyrimidine derivatives. It was found that compounds with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines, supporting the hypothesis that structural modifications can significantly impact biological activity .
- Mechanistic Insights : Research indicated that certain derivatives engage in interactions with cellular targets leading to altered signaling pathways associated with cell growth and survival. The presence of the piperidine moiety in our compound is hypothesized to enhance its interaction with biological targets, potentially increasing its efficacy .
Q & A
Q. Advanced Research Focus
- Docking studies : Use the compound’s SMILES/InChI (e.g., Canonical SMILES: O/N=C(...) ) to model binding to target proteins.
- Molecular dynamics (MD) : Simulate stability in physiological conditions (pH 7.4, 37°C).
- QSAR models : Correlate structural features (e.g., piperidine substituents) with activity data from analogs .
What strategies resolve low solubility in aqueous buffers during biological assays?
Q. Basic Research Focus
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins for solubilization.
- pH adjustment : The compound’s zwitterionic nature allows solubility tuning via buffered solutions (pH 6–8).
- Prodrug derivatization : Esterify the hydroxyl group to enhance lipophilicity .
How do structural modifications at the 2-ethylpiperidine moiety impact pharmacological activity?
Advanced Research Focus
Piperidine derivatives are common in CNS-targeting drugs. Systematic SAR studies could:
- Vary alkyl chain length : Compare 2-ethyl vs. 2-methyl for blood-brain barrier penetration.
- Introduce fluorine : Enhance metabolic stability (see for fluorinated analogs).
- Assess stereochemistry : Chiral centers in piperidine may influence receptor binding .
What chromatographic methods are optimal for purity analysis and stability testing?
Q. Basic Research Focus
- HPLC : Reverse-phase C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm.
- Forced degradation studies : Expose to heat, light, and hydrolytic conditions (acid/base) to identify degradation products .
How can researchers design robust bioactivity assays while mitigating off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
